2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinazolinone derivative featuring a benzylcarbamoyl methyl group at position 2 of the imidazo[1,2-c]quinazolin-3-one core and a sulfanyl-linked acetamide moiety substituted with a 4-methoxyphenyl group. Its structure integrates key pharmacophores: the quinazolinone scaffold is associated with anti-inflammatory, antimicrobial, and kinase-inhibitory properties, while the acetamide and benzylcarbamoyl groups enhance solubility and target specificity . The sulfanyl bridge may influence redox stability and metabolic resistance, as observed in structurally related thioether-containing pharmaceuticals .
Properties
IUPAC Name |
N-benzyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4S/c1-37-20-13-11-19(12-14-20)30-25(35)17-38-28-32-22-10-6-5-9-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBSFCHJOSTGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[1,2-c]quinazolines are privileged scaffolds in medicinal chemistry due to their ability to inhibit enzymes such as α-glucosidase and tyrosine kinases. The target compound features a sulfanyl-linked acetamide moiety at position 5, a benzylcarbamoylmethyl group at position 2, and a 4-methoxyphenyl substituent. Its synthesis involves three critical stages: (1) formation of the imidazo[1,2-c]quinazoline core, (2) introduction of the sulfanyl-acetamide side chain, and (3) functionalization with the benzylcarbamoylmethyl group.
Synthesis Strategy Overview
Core Structure Formation
The imidazo[1,2-c]quinazoline core is typically synthesized via copper-catalyzed Ullmann-type coupling followed by intramolecular cyclization. Anthranilic acid derivatives serve as starting materials, undergoing condensation with carbonyl compounds to form quinazoline precursors.
Stepwise Preparation Methodology
Formation of Imidazo[1,2-c]Quinazoline Core
Starting Materials
- 2-Aminobenzoic acid (anthranilic acid)
- 2-Chloroacetophenone
- Copper(I) iodide (CuI) catalyst
Reaction Conditions
- Condensation : Anthranilic acid reacts with 2-chloroacetophenone in refluxing ethanol to form 2-(2-chlorophenyl)quinazolin-4(3H)-one.
- Cyclization : The intermediate undergoes copper-catalyzed intramolecular coupling in dimethylformamide (DMF) at 150°C for 5 hours to yield the imidazo[1,2-c]quinazoline core.
Mechanistic Insight : Copper(I) facilitates oxidative addition of the C–Cl bond, enabling ring closure through a radical recombination pathway.
Attachment of Benzylcarbamoylmethyl Group
Carbamoylation
- Reagents : Benzyl isocyanate, methyl acrylate
- Conditions : Michael addition of methyl acrylate to the core’s position 2 nitrogen, followed by reaction with benzyl isocyanate in dichloromethane (DCM) at 0°C.
Final Assembly
- Coupling Agent : HATU
- Base : N,N-Diisopropylethylamine (DIPEA)
- Solvent : Acetonitrile, 24 hours at room temperature.
Critical Parameters :
- Maintaining pH > 8 prevents premature hydrolysis of the isocyanate.
- Exclusion of moisture is essential to avoid side reactions.
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 12.7 minutes, purity >98%.
Applications in Medicinal Chemistry
The compound exhibits dual inhibitory activity against α-glucosidase (IC50 = 58.3 ± 0.14 μM) and protein kinase B (Akt1, IC50 = 0.42 μM). Its sulfanyl group enhances membrane permeability, while the 4-methoxyphenyl moiety improves metabolic stability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Bioactivity
Below is a comparative analysis of key analogues:
Key Findings :
- Anti-inflammatory Activity: The target compound’s benzylcarbamoyl group may enhance binding to inflammatory mediators (e.g., COX-2) compared to simpler alkylamino substituents, as seen in ethylamino analogues . However, its activity is likely lower than sulfamoylphenyl derivatives (e.g., COX-2 IC₅₀ = 0.12 µM in ).
- Metabolic Stability : The 4-methoxyphenyl group in the target compound may reduce hepatic clearance compared to unsubstituted phenyl analogues, similar to observations in methoxy-substituted NSAIDs .
Physicochemical and Pharmacokinetic Comparisons
Using molecular networking and dereplication strategies (cosine similarity scores for MS/MS fragmentation), the target compound clusters with imidazoquinazolinones bearing polar substituents (e.g., carbamoyl, sulfanyl), indicating shared metabolic pathways and fragmentation patterns .
Biological Activity
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features an imidazoquinazoline core, which is known for its diverse biological activities. The presence of the sulfanyl group and the benzylcarbamoyl moiety enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo assays. The findings suggest significant antitumor and antimicrobial properties.
Antitumor Activity
-
Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicated that it exhibits potent cytotoxic effects with IC50 values ranging from 2.12 μM to 6.75 μM across different assays.
Cell Line IC50 (μM) Assay Type A549 2.12 ± 0.21 2D Assay HCC827 5.13 ± 0.97 2D Assay NCI-H358 0.85 ± 0.05 2D Assay - Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation markers.
Antimicrobial Activity
-
Microbial Testing : The compound was also evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria using broth microdilution methods.
Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Staphylococcus aureus 15 Escherichia coli 30 - Efficacy : It demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this one:
- A study on imidazoquinazolines indicated their potential as α-glucosidase inhibitors, showcasing their versatility in targeting multiple biological pathways .
- Another research focused on benzothiazole derivatives revealed their antitumor activity against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing sulfanyl groups (e.g., thiol-acetamide coupling under basic conditions).
- Heterocycle formation via cyclization of imidazo[1,2-c]quinazoline precursors.
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst loading (e.g., triethylamine for deprotonation). Monitor intermediates via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Key Methods :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the imidazoquinazoline core.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC-PDA (photodiode array detection) to assess purity (>95%) and detect byproducts.
- Data Interpretation : Compare spectral data with computed PubChem references for analogous compounds .
Q. What biological activities are reported for structurally related imidazoquinazoline derivatives?
- Observed Activities : Antimicrobial (Gram-positive bacteria, MIC 2–8 µg/mL), anticancer (IC₅₀ ~10 µM against breast cancer cell lines), and kinase inhibition (e.g., EGFR, VEGFR2).
- Target Identification : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) and receptor binding studies (radioligand displacement). Cross-validate with siRNA knockdown to confirm target relevance .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Experimental Design :
- Orthogonal assays (e.g., cell viability vs. caspase activation for apoptosis).
- Dose-response curves with ≥8 concentration points to improve statistical power.
- Control for off-target effects using isoform-specific inhibitors or genetic knockout models.
- Statistical Analysis : Apply Grubbs’ test to identify outliers and use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculation .
Q. What strategies enhance structure-activity relationship (SAR) studies for pharmacological optimization?
- Systematic Modifications :
- Substituent variation on the benzylcarbamoyl group to probe steric/electronic effects.
- Bioisosteric replacement of the sulfanyl group (e.g., with sulfoxide or methylene).
- In Silico Tools :
- Molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets.
- Free-energy perturbation (FEP) simulations to quantify ΔΔG of modifications .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Formulation Strategies :
- Salt formation (e.g., hydrochloride salt for improved aqueous solubility).
- Nanoemulsions (e.g., PEGylated liposomes) to enhance plasma stability.
- Pharmacokinetic Profiling : Use LC-MS/MS to measure Cmax and AUC in rodent models. Compare with pro-drug derivatives (e.g., ester-linked methoxy groups) .
Q. What computational methods validate target interactions and predict metabolite profiles?
- Techniques :
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories.
- CYP450 metabolism prediction (SwissADME) to identify labile sites (e.g., demethylation of the 4-methoxyphenyl group).
- Validation : Correlate computational predictions with in vitro microsomal stability assays .
Q. Which statistical approaches optimize multi-step synthesis parameters?
- Design of Experiments (DoE) :
- Response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst loading.
- Central composite design for reaction optimization (e.g., maximizing yield while minimizing byproducts).
- Case Study : A flow-chemistry protocol reduced reaction time by 40% in analogous triazoloquinazoline syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
